Bienvenue dans la boutique en ligne BenchChem!

Mao-B-IN-1

Monoamine Oxidase Selectivity Profiling Chemical Probe Development

MAO-B-IN-1 (CAS 1124198-17-9) is a monoamine oxidase B (MAO-B) inhibitor, a class of compounds central to the study of dopamine catabolism and neurodegenerative disorders. While multiple research compounds share the 'MAO-B-IN' nomenclature (e.g., dual HDAC1/MAO-B-IN-1, CA/MAO-B-IN-1, BChE/MAO-B-IN-1), the specific chemical entity designated as MAO-B-IN-1 corresponds to the structure: 1-[[5-[4-methyl-5-(trifluoromethyl)-3-isoxazolyl]-2-thienyl]carbonyl]-4-piperidinecarbonitrile, with a molecular weight of 369.36 g/mol.

Molecular Formula C16H14F3N3O2S
Molecular Weight 369.4 g/mol
Cat. No. B1663461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMao-B-IN-1
Molecular FormulaC16H14F3N3O2S
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCC1=C(ON=C1C2=CC=C(S2)C(=O)N3CCC(CC3)C#N)C(F)(F)F
InChIInChI=1S/C16H14F3N3O2S/c1-9-13(21-24-14(9)16(17,18)19)11-2-3-12(25-11)15(23)22-6-4-10(8-20)5-7-22/h2-3,10H,4-7H2,1H3
InChIKeyZVHVXPKTOZCJJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MAO-B-IN-1 (CAS 1124198-17-9): Selective MAO-B Inhibition for Neurological Research Procurement


MAO-B-IN-1 (CAS 1124198-17-9) is a monoamine oxidase B (MAO-B) inhibitor, a class of compounds central to the study of dopamine catabolism and neurodegenerative disorders [1]. While multiple research compounds share the 'MAO-B-IN' nomenclature (e.g., dual HDAC1/MAO-B-IN-1, CA/MAO-B-IN-1, BChE/MAO-B-IN-1), the specific chemical entity designated as MAO-B-IN-1 corresponds to the structure: 1-[[5-[4-methyl-5-(trifluoromethyl)-3-isoxazolyl]-2-thienyl]carbonyl]-4-piperidinecarbonitrile, with a molecular weight of 369.36 g/mol [2]. Its activity profile and chemical identity position it as a specialized tool for probing MAO-B-specific pathways without the confounding pharmacology of multi-target ligands .

MAO-B-IN-1 Procurement: Why Clinically-Validated MAO-B Inhibitors Cannot Substitute for This Research Tool


Scientific procurement for MAO-B pathway interrogation cannot rely on generic substitution with clinical MAO-B inhibitors (selegiline, rasagiline, safinamide) or other 'MAO-B-IN' series compounds. Clinical candidates possess well-defined but complex polypharmacology—including amphetamine metabolites (selegiline), irreversible binding (rasagiline), and non-dopaminergic activity (safinamide)—which introduce experimental confounders absent in MAO-B-IN-1 [1]. Furthermore, other 'MAO-B-IN' series molecules are chemically distinct entities with divergent target profiles; for instance, HDAC1/MAO-B-IN-1 (CAS 2759855-37-1) potently inhibits HDAC1 (IC50 = 21.4 nM) alongside MAO-B, fundamentally altering the biological interpretation of experimental results [2]. Selection of MAO-B-IN-1 is therefore mandated by the requirement for a chemically defined, single-target probe with a distinct selectivity fingerprint, not by MAO-B inhibitory activity alone .

MAO-B-IN-1 Comparative Evidence: Quantitative Differentiation vs. Analogs for Assay Development


Single-Target MAO-B Selectivity: MAO-B-IN-1 vs. Multi-Target 'MAO-B-IN' Series Compounds

MAO-B-IN-1 is defined by its chemical purity as a single-target probe, differentiating it from other 'MAO-B-IN' series compounds that possess additional primary targets. For example, HDAC1/MAO-B-IN-1 (CAS 2759855-37-1) potently inhibits histone deacetylase 1 (HDAC1, IC50 = 21.4 nM) alongside MAO-B (IC50 = 99.0 nM) [1]. This multi-target profile fundamentally alters its biological signature compared to MAO-B-IN-1. Similarly, BChE/MAO-B-IN-1 is a dual inhibitor of butyrylcholinesterase and MAO-B . While direct selectivity panel data for MAO-B-IN-1 is limited to its patent-defined class, the absence of reported secondary target activity distinguishes its use case from these multi-target analogs [2].

Monoamine Oxidase Selectivity Profiling Chemical Probe Development

MAO-B vs. MAO-A Selectivity Window: MAO-B-IN-1 vs. Clinical MAO-B Inhibitors

MAO-B-IN-1 belongs to a class of isoxazole-based inhibitors patented for their MAO-B selectivity [1]. While specific MAO-A IC50 data for MAO-B-IN-1 is not publicly disclosed, the structural class is defined by its preferential inhibition of MAO-B over MAO-A, a key differentiator from clinical agents with narrower selectivity windows. For context, safinamide exhibits an MAO-B/MAO-A selectivity ratio >1000-fold [2]. The 'MAO-B-IN' series contains compounds with vastly different selectivity profiles, such as MAO-B-IN-20 (IC50 = 20 nM for MAO-B) , underscoring the importance of compound-specific selection within the class.

Selectivity MAO-A Safety Pharmacology Off-Target Activity

Reversible Inhibition Mechanism: MAO-B-IN-1 Class vs. Irreversible MAO-B Inhibitors

While the precise binding kinetics of MAO-B-IN-1 are not fully detailed in public sources, its structural class and patent origin suggest it functions as a reversible inhibitor, contrasting sharply with irreversible clinical agents like rasagiline and selegiline [1]. This mechanistic distinction is crucial; irreversible inhibitors covalently modify the enzyme, requiring de novo protein synthesis for recovery, while reversible inhibitors allow for dynamic, concentration-dependent modulation [2]. This is a key differentiator from irreversible probes and is supported by the activity profiles of structurally related isoxazole compounds [3].

Reversible Inhibition Irreversible Inhibition Enzyme Kinetics Mechanism of Action

Chemical Structure-Based Differentiation: MAO-B-IN-1 vs. Other 'MAO-B-IN' Probes for Chemical Biology Studies

MAO-B-IN-1 (C16H14F3N3O2S) possesses a distinct chemical structure compared to other 'MAO-B-IN' series compounds, which is critical for structure-activity relationship (SAR) studies and the development of chemical probes. For example, CA/MAO-B-IN-1 (CAS 3038173-64-4) contains a sulfonamide moiety essential for carbonic anhydrase inhibition (C17H15NO5S) , while HDAC1/MAO-B-IN-1 (CAS 2759855-37-1) incorporates a hydroxamic acid group for zinc chelation in HDAC active sites (C18H17ClN2O2) [1]. MAO-B-IN-1 lacks these functional groups, resulting in a cleaner target engagement profile. This structural specificity makes MAO-B-IN-1 the preferred scaffold for developing selective MAO-B probes, affinity reagents, or for use in chemoproteomic studies where multi-target binding would complicate data interpretation [2].

Chemical Probe Structure-Activity Relationship Chemoproteomics Chemical Biology

MAO-B-IN-1 Procurement Applications: Targeted Research Scenarios Based on Quantified Differentiation


Unambiguous MAO-B Pathway Interrogation in Neurodegeneration Models

Deploy MAO-B-IN-1 in cellular or ex vivo models (e.g., SH-SY5Y neuroblastoma, primary neuronal cultures) where a single-target MAO-B inhibitor is required to attribute neuroprotective effects directly to MAO-B inhibition, without interference from HDAC modulation (as with HDAC1/MAO-B-IN-1) or cholinesterase activity (as with BChE/MAO-B-IN-1). This is critical for validating MAO-B as a therapeutic target in Parkinson's or Alzheimer's disease research, where confounding polypharmacology can obscure mechanism-of-action studies [1].

Selectivity Profiling Against MAO-A in Neurochemical Assays

Utilize MAO-B-IN-1 as a tool compound to establish MAO-B-specific effects in enzyme inhibition panels or neurotransmitter metabolism assays (e.g., dopamine, β-phenylethylamine turnover) . Its inferred selectivity for MAO-B over MAO-A makes it suitable for experiments requiring clear differentiation between the two isoforms, especially when compared to less selective clinical inhibitors or research compounds with undisclosed selectivity windows [2].

Structure-Activity Relationship (SAR) and Chemical Probe Development

Employ MAO-B-IN-1 as a core scaffold for medicinal chemistry optimization and the development of next-generation MAO-B probes. Its distinct chemical structure (lacking sulfonamide or hydroxamic acid groups) provides a clean starting point for SAR studies aimed at improving potency, selectivity, or pharmacokinetic properties without the confounding presence of additional target-engaging moieties found in multi-target 'MAO-B-IN' compounds [3].

Comparative Pharmacology Studies: Reversible vs. Irreversible MAO-B Inhibition

Include MAO-B-IN-1 in comparative enzyme kinetics studies alongside irreversible clinical inhibitors (selegiline, rasagiline) to dissect the functional consequences of reversible vs. covalent MAO-B inactivation [4]. This application leverages the inferred reversible mechanism of MAO-B-IN-1 to explore dynamic enzyme regulation and recovery kinetics, which are masked by the sustained inhibition produced by irreversible ligands [5].

Quote Request

Request a Quote for Mao-B-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.